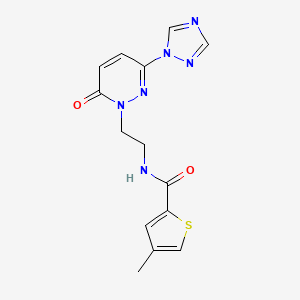![molecular formula C15H20N2OS B2457943 N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 1280990-00-2](/img/structure/B2457943.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide, also known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Mécanisme D'action
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily found in the central nervous system and immune system, respectively. Activation of these receptors leads to a range of physiological effects, including analgesia, anti-inflammatory activity, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of neurotransmitter release. It has also been shown to have anti-cancer properties, with studies indicating that it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system. However, its potent effects can also make it difficult to study in vivo, and its potential for abuse and toxicity must be carefully considered.
Orientations Futures
There are several areas of future research that could be pursued with N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide. These include further investigation of its potential therapeutic applications, such as in the treatment of neurological disorders and cancer. Additionally, studies could be conducted to better understand its mechanism of action and its effects on the endocannabinoid system. Finally, efforts could be made to develop safer and more selective analogs of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide for use in research and potential therapeutic applications.
Méthodes De Synthèse
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide is synthesized through a multistep process that involves the condensation of 3-methylthiophene-2-carboxylic acid with 1,1-dimethyl-3-oxopentanenitrile, followed by the reaction of the resulting intermediate with 3-methylphenylmagnesium bromide. The final product is obtained through a series of purification steps.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11(2)15(4,10-16)17-14(18)9-19-13-7-5-6-12(3)8-13/h5-8,11H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSDUXHXUXMBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2457864.png)
![N-(4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2457865.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457867.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)
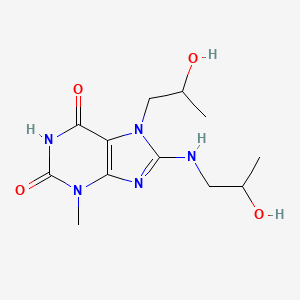
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2457871.png)
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457873.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2457874.png)
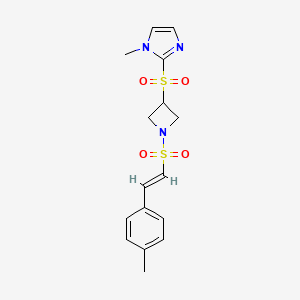
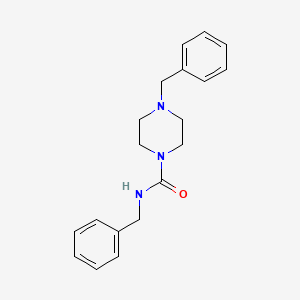
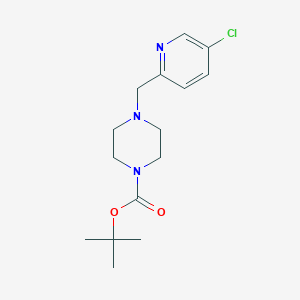
![5-{[(4-Chlorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2457879.png)
